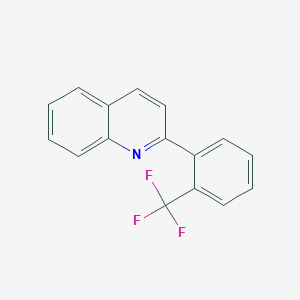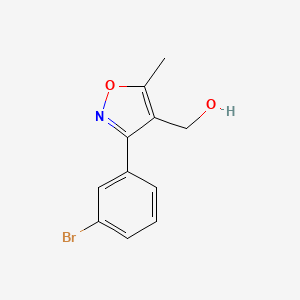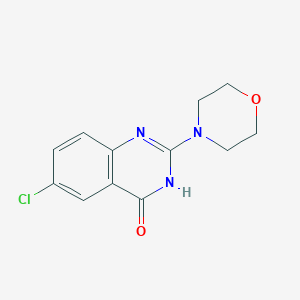![molecular formula C14H18FN3O B11852440 1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to a quinazolinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Spirocyclization: The spiro linkage is formed by reacting the piperidine derivative with a quinazolinone precursor under specific conditions, often involving a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using hydrogenation catalysts can modify the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydride).
Scientific Research Applications
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity, while the spiro structure provides stability and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar compounds include other spiroquinazolinone derivatives, such as:
- 1’-Methyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one
- 1’-Ethyl-6’-chloro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one
Compared to these, 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity.
Properties
Molecular Formula |
C14H18FN3O |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-ethyl-6-fluorospiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-5-4-10(15)8-11(12)13(19)17-14(18)6-3-7-16-9-14/h4-5,8,16H,2-3,6-7,9H2,1H3,(H,17,19) |
InChI Key |
VWOMRGYRLLQQER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)



![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)

